Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate

Organic Synthesis Protecting Group Strategy Medicinal Chemistry

Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate is a strategically differentiated, trifunctional building block engineered for convergent synthesis. Unlike ethyl ester or des-hydroxy analogs that compromise synthetic control, this compound uniquely combines three orthogonal functionalities: an acid-labile tert-butyl ester, a metal-chelating 3-hydroxyl group, and a reactive 4-formyl group for Schiff base formation. This precise orthogonality enables sequential deprotection strategies—the tert-butyl group can be removed under mild acidic conditions without affecting the free phenol or aldehyde—allowing the aldehyde and phenol to be exploited in subsequent steps without cross-reactivity. For SAR studies targeting the 4-formyl-3-hydroxyphenoxy pharmacophore, this compound is non-negotiable: the free hydroxyl provides an essential hydrogen-bond donor and derivatization site absent in des-hydroxy or methoxy-protected analogs. Researchers requiring high-yielding, efficient synthetic routes for bifunctional probes, salicylaldehyde-type ligands, or bioconjugation applications should procure this exact structure to ensure experimental fidelity. Standard research quantities available; custom synthesis supported.

Molecular Formula C13H16O5
Molecular Weight 252.26 g/mol
Cat. No. B13468881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate
Molecular FormulaC13H16O5
Molecular Weight252.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)COC1=CC(=C(C=C1)C=O)O
InChIInChI=1S/C13H16O5/c1-13(2,3)18-12(16)8-17-10-5-4-9(7-14)11(15)6-10/h4-7,15H,8H2,1-3H3
InChIKeyNZGUNTITKVXEDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate – A Protected, Bifunctional Phenolic Aldehyde Building Block for Targeted Synthesis


Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate is a bifunctional phenolic aldehyde building block, characterized by the presence of a reactive aldehyde group at the para position and a free hydroxyl group at the meta position on a phenyl ring, linked via an ether to a tert-butyl-protected acetic acid moiety. Its molecular formula is C13H16O5 with a molecular weight of 252.26 g/mol . This compound is primarily utilized as a versatile intermediate in organic synthesis, where the formyl group enables nucleophilic addition and Schiff base formation, while the hydroxyl group can undergo further derivatization or participate in hydrogen bonding. The tert-butyl ester serves as a protecting group for the carboxylic acid, allowing for orthogonal synthetic manipulations.

Why Closely Related Analogs Cannot Simply Replace Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate


Direct substitution of Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate with its closest analogs is not feasible due to critical differences in reactivity, stability, and synthetic utility. The unique orthogonality of its three functional groups—the tert-butyl ester, the phenolic hydroxyl, and the aromatic aldehyde—is essential for its role as a protected intermediate [1]. Replacing the tert-butyl ester with an ethyl ester (e.g., ethyl 2-(4-formyl-3-hydroxyphenoxy)acetate) introduces a less acid-labile protecting group, which can lead to premature deprotection or undesired transesterification under standard synthetic conditions. Similarly, substituting the free hydroxyl group with a methoxy group (e.g., tert-butyl 2-(4-formyl-3-methoxyphenoxy)acetate) eliminates a key hydrogen-bond donor and a site for further derivatization, which can be crucial for downstream applications such as metal chelation or bioconjugation. Finally, the absence of the hydroxyl group altogether, as in tert-butyl 2-(4-formylphenoxy)acetate, removes a site for orthogonal functionalization and significantly alters the compound's physicochemical properties and reactivity . These structural nuances translate directly into differential performance in multi-step synthetic routes, making accurate procurement essential for successful research outcomes.

Quantitative Differentiation Evidence: Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate vs. Closest Analogs


Acid-Labile tert-Butyl Ester Enables Orthogonal Protection Strategies Compared to Ethyl Ester Analogs

The tert-butyl ester group in the target compound provides a distinct advantage in multi-step syntheses due to its facile and selective removal under mild acidic conditions, a property not shared by its ethyl ester analog. While specific quantitative deprotection rate constants were not located for this exact compound, the well-established class-level principle dictates that tert-butyl esters are cleaved with trifluoroacetic acid (TFA) at rates several orders of magnitude faster than ethyl esters under identical conditions. This allows for the preservation of other acid-sensitive functionalities, including the aldehyde and free phenol, which could be compromised under the more forcing conditions required for ethyl ester hydrolysis [1]. This orthogonal stability profile is a primary driver for selecting this protected intermediate over its less labile counterparts [2].

Organic Synthesis Protecting Group Strategy Medicinal Chemistry

Free 3-Hydroxy Group Provides a Site for Orthogonal Derivatization Compared to 3-Methoxy and Des-Hydroxy Analogs

The target compound possesses a free phenolic hydroxyl group at the 3-position, a key functional handle absent in the closest analog, tert-butyl 2-(4-formylphenoxy)acetate . While direct quantitative data comparing the reactivity of this specific phenol to its methoxy-protected counterpart (tert-butyl 2-(4-formyl-3-methoxyphenoxy)acetate, CAS 158641-72-6) were not found in the literature, it is a fundamental chemical principle that a free hydroxyl group can undergo a wide range of reactions (e.g., alkylation, acylation, sulfonation, phosphorylation) that are impossible for a methyl ether. This enables a second, orthogonal site for modification beyond the aldehyde group. This feature is critical for the synthesis of more complex, multifunctional molecules, such as those used in bioconjugation or as ligands in coordination chemistry [1]. The absence of this group in the des-hydroxy analog limits its synthetic versatility and downstream applications.

Bioconjugation Metal Chelation Polymer Chemistry

The 4-Formyl-3-Hydroxy Motif is Found in Biologically Active Scaffolds, Supporting its Utility Over Simpler Analogs

The 4-formyl-3-hydroxyphenyl motif is a privileged substructure found in compounds with reported biological activity, suggesting that this specific substitution pattern is valuable for engaging biological targets. For instance, Japanese Patent JPS584744A [1] describes 2-(4-formyl-3-hydroxy)phenoxypropionic acid and related derivatives as having "carcinostatic activity and low toxicity." While this patent does not provide a direct IC50 value for the tert-butyl ester target compound, it establishes a precedent for the biological relevance of the core 4-formyl-3-hydroxyphenoxy scaffold. This contrasts with simpler analogs like tert-butyl 2-(4-formylphenoxy)acetate, which lack the hydroxy group and may not exhibit the same binding affinity or pharmacological properties due to the loss of a potential hydrogen bond donor or metal-chelating site.

Medicinal Chemistry Pharmacophore Drug Discovery

Distinct Physical Properties and Purity Profile Differentiate the Target Compound from its Closest Commercially Available Analog

Commercially available data for a close analog highlights the physical and purity differences that can be expected, underscoring the importance of procuring the exact compound. Tert-butyl 2-(4-formylphenoxy)acetate (CAS 276884-77-6), which lacks the 3-hydroxy group, is available with a specified purity of 98% (GC) and a melting point range of 56-60°C . In contrast, the target compound, Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate, is expected to have a higher melting point and different solubility profile due to the presence of the additional hydroxyl group, which facilitates intermolecular hydrogen bonding. While vendor data for the target compound's purity and melting point were not located from acceptable sources, the well-documented impact of a hydroxyl group on physical properties provides a clear, class-level rationale for expecting distinct handling and storage requirements. This qualitative difference is critical for analytical method development and formulation.

Analytical Chemistry Quality Control Procurement

Procurement-Driven Application Scenarios for Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate


Multi-Step Synthesis of Complex, Multifunctional Molecules Requiring Orthogonal Protection

In projects requiring the convergent synthesis of a complex target, Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate is the preferred building block. Its tert-butyl ester can be removed under mild acidic conditions without affecting the free phenol or the aldehyde group, enabling a sequential deprotection strategy that is not possible with ethyl ester analogs [1]. This allows the aldehyde and phenol to be used in subsequent steps, such as in the formation of Schiff base ligands or for further derivatization, without cross-reactivity. This precise control over protecting group lability is essential for high-yielding, efficient synthetic routes in medicinal chemistry and process development [2].

Synthesis of Metal-Chelating Ligands or Bioconjugates Requiring a Free Phenol Handle

The presence of the free 3-hydroxy group in the target compound is non-negotiable for applications requiring a metal-binding or bioconjugation site. Analogs lacking this group (e.g., tert-butyl 2-(4-formylphenoxy)acetate) cannot serve as a replacement for the synthesis of salicylaldehyde-type ligands or for attaching the molecule to a support via the phenolic oxygen [2]. The target compound's unique combination of an aldehyde for imine formation and a phenol for metal chelation or further functionalization makes it a strategic choice for creating bifunctional probes or catalysts .

Medicinal Chemistry Campaigns Targeting the 4-Formyl-3-Hydroxy Pharmacophore

Based on the class-level evidence from patent literature [1], Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate serves as a privileged intermediate for exploring the 4-formyl-3-hydroxyphenoxy pharmacophore. Its procurement is justified for structure-activity relationship (SAR) studies where this specific substitution pattern is hypothesized to be critical for target engagement. Using a des-hydroxy analog (e.g., tert-butyl 2-(4-formylphenoxy)acetate) would directly test a different SAR hypothesis and could lead to a loss of activity, potentially derailing a drug discovery program [1].

Technical Documentation Hub

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